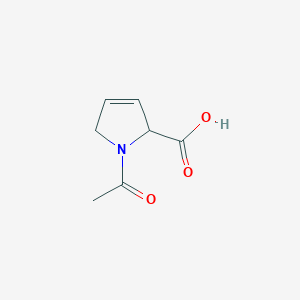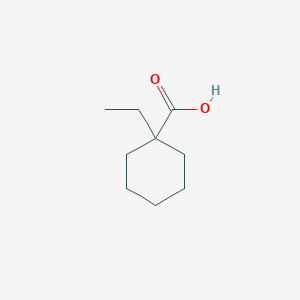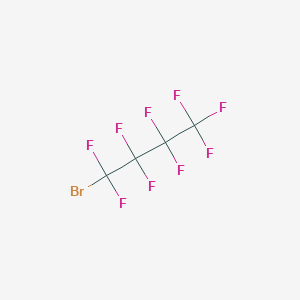
Butyl(1-phenylpropyl)amine
Übersicht
Beschreibung
Butyl(1-phenylpropyl)amine is an organic compound that belongs to the class of primary amines . It is a derivative of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group .
Synthesis Analysis
The synthesis of primary amines can be realized through reductive amination, which involves the reaction of aldehydes and ketones with ammonia or 1º-amines . This process forms imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible, similar to acetal formation .Molecular Structure Analysis
The molecular formula of Butyl(1-phenylpropyl)amine is C13H21N . The structure of an amine can be determined using 1H NMR spectra . The hydrogens attached to an amine show up at 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis
Amines, including Butyl(1-phenylpropyl)amine, act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Amines have the ability to engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Amines serve as valuable building blocks in organic synthesis. Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
Medicinal Chemistry
Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules. The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials. Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation. Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Synthesis of Primary Amines
The synthesis of primary amines through reductive amination is a significant application of amines. This process involves the use of catalysts, especially reusable catalysts, based on earth-abundant metals .
α-C–H Functionalization
Primary α-tertiary amine synthesis via α-C–H functionalization is a modern approach in amine chemistry. This efficient, broadly applicable, and scalable amine-to-amine synthetic platform was successfully applied to library and API synthesis and in the functionalization of drug molecules .
Safety And Hazards
Butyl(1-phenylpropyl)amine is classified as flammable (Category 2), corrosive to metals (Category 1), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3) . It also causes skin corrosion (Category 1A) and serious eye damage (Category 1) .
Eigenschaften
IUPAC Name |
N-(1-phenylpropyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNBGUDSGSWTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328414 | |
| Record name | N-(1-phenylpropyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(1-phenylpropyl)amine | |
CAS RN |
92111-07-4 | |
| Record name | N-(1-phenylpropyl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)




![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)





![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
